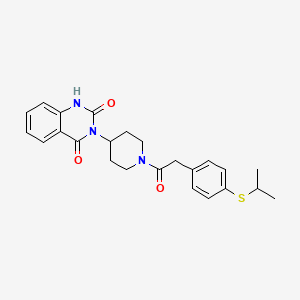
3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a synthetic organic compound that exhibits a complex structure It contains quinazoline and piperidine rings, with additional substituents that lend unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" typically involves multi-step procedures starting from commercially available precursors. The process may include:
Formation of the Quinazoline Ring: This is often achieved by cyclization reactions involving anthranilic acid derivatives.
Attachment of Piperidine: The piperidine ring is introduced via nucleophilic substitution or reductive amination.
Incorporation of the Isopropylthio Group: This step might involve thiol-ene reactions or nucleophilic substitution with isopropylthiol.
Final Assembly: The various fragments are coupled under conditions that promote the formation of amide or ester linkages.
Industrial Production Methods
In an industrial setting, large-scale synthesis of this compound would necessitate optimization of the reaction conditions to maximize yield and purity while minimizing cost and environmental impact. Continuous flow synthesis techniques, which offer advantages in terms of scalability and safety, could be particularly useful.
Analyse Chemischer Reaktionen
Types of Reactions
"3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" can undergo various types of chemical reactions:
Oxidation: This could occur at the isopropylthio group, forming sulfoxides or sulfones.
Reduction: The carbonyl groups in the quinazoline moiety might be reduced to hydroxyl groups.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution, while the piperidine ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions vary but typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products of these reactions depend on the specific pathways:
Sulfoxides or Sulfones: from oxidation.
Alcohol Derivatives: from reduction.
Halogenated Derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its interactions with enzymes and receptors, providing insights into its biological activity.
Industry: Utilized in the development of novel materials with unique chemical properties.
Wirkmechanismus
Mechanism by Which It Exerts Its Effects
The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects.
Molecular Targets and Pathways Involved
Molecular targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, influencing cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
"3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" stands out due to its unique structural features that confer distinct chemical and biological properties. Compared to similar compounds such as:
Quinazoline Derivatives: Often used in anti-cancer therapies.
Piperidine Derivatives: Commonly found in psychoactive drugs and analgesics.
Isopropylthio Substituted Compounds: Known for their role in enhancing lipophilicity and metabolic stability.
List of Similar Compounds
Gefitinib: A quinazoline derivative used as a tyrosine kinase inhibitor.
Piperidine: Found in many alkaloids and pharmaceuticals.
Sulfinpyrazone: A drug with similar sulfur-containing substituents.
And there you have it—a detailed dive into the intricacies of this fascinating compound!
Eigenschaften
IUPAC Name |
3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16(2)31-19-9-7-17(8-10-19)15-22(28)26-13-11-18(12-14-26)27-23(29)20-5-3-4-6-21(20)25-24(27)30/h3-10,16,18H,11-15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVGCFMAUNTWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














